An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3,5-dinitropyridine
An In-depth Technical Guide to the Chemical Properties and Reactivity of 2-Bromo-3,5-dinitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of 2-Bromo-3,5-dinitropyridine, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. The presence of a bromine atom and two strongly electron-withdrawing nitro groups on the pyridine ring imparts unique reactivity to this molecule, making it a valuable building block for the synthesis of more complex chemical entities.
Chemical Properties
While specific experimental data for 2-Bromo-3,5-dinitropyridine is not extensively reported, its fundamental chemical properties can be summarized. For comparative purposes, data for structurally related compounds are also presented.
| Property | 2-Bromo-3,5-dinitropyridine | 2-Bromo-5-nitropyridine | 2-Bromo-3-methyl-5-nitropyridine |
| Molecular Formula | C₅H₂BrN₃O₄[] | C₅H₃BrN₂O₂[2] | C₆H₅BrN₂O₂[3] |
| Molecular Weight | 247.99 g/mol [] | 202.99 g/mol [2] | 217.02 g/mol [3] |
| Melting Point | Not available | 139-141 °C[2] | 57-58 °C[4] |
| Boiling Point | Not available | 145-147 °C at 10 mmHg[2] | 305.1 °C (Predicted)[4] |
| Appearance | Likely a solid | Solid[2] | Orange solid[4][5] |
| Solubility | Expected to be soluble in polar organic solvents. | Not specified | Soluble in Methanol[5] |
Reactivity and Signaling Pathways
The reactivity of 2-Bromo-3,5-dinitropyridine is dominated by nucleophilic aromatic substitution (SNAr) . The pyridine ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strong electron-withdrawing effects of the two nitro groups at the 3- and 5-positions. The bromine atom at the 2-position serves as a good leaving group.
The SNAr mechanism typically proceeds via a two-step addition-elimination pathway. A nucleophile attacks the carbon atom bearing the leaving group (the ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex .[6][7] Aromaticity is then restored by the departure of the leaving group. The presence of electron-withdrawing groups, particularly at positions ortho and para to the leaving group, is crucial for stabilizing the Meisenheimer complex and facilitating the reaction.[8][9]
In the case of 2-Bromo-3,5-dinitropyridine, the nitro group at the 3-position is ortho to the bromine leaving group, and the nitro group at the 5-position is para. This arrangement provides excellent stabilization of the negative charge in the Meisenheimer intermediate through resonance, making the compound highly reactive towards nucleophiles.
A variety of nucleophiles can be employed in SNAr reactions with substrates like 2-Bromo-3,5-dinitropyridine, including amines, alkoxides, and thiolates.[9]
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution:
-
Reaction Setup: To a solution of the aromatic amine (0.7 mmol) and 2-Bromo-3,5-dinitropyridine (0.7 mmol) in a suitable solvent such as isopropanol (10 mL), add a catalytic amount of acid (e.g., HCl, 20 mol%) dropwise.
-
Reaction Conditions: Heat the reaction mixture to an appropriate temperature (e.g., 90°C) under an inert atmosphere (e.g., nitrogen) for a sufficient time (e.g., 2 hours), monitoring the reaction progress by a suitable technique like TLC or LC-MS.
-
Workup: Upon completion, cool the mixture and filter the resulting solid.
-
Purification: Dissolve the solid in a suitable organic solvent (e.g., ethyl acetate). Stir the solution with a mild base (e.g., K₂CO₃, 1 mmol) at room temperature for 1 hour to neutralize any remaining acid and then filter.
-
Isolation: Concentrate the filtrate under reduced pressure and purify the crude product by flash chromatography to yield the desired substituted product.
References
- 2. 2-ブロモ-5-ニトロピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 2-Bromo-3-methyl-5-nitropyridine | C6H5BrN2O2 | CID 5200466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 2-Bromo-3-methyl-5-nitropyridine CAS#: 23132-21-0 [chemicalbook.com]
- 5. 2-Bromo-3-methyl-5-nitropyridine CAS#: 23132-21-0 [m.chemicalbook.com]
- 6. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Nucleophilic_aromatic_substitution [chemeurope.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. byjus.com [byjus.com]
